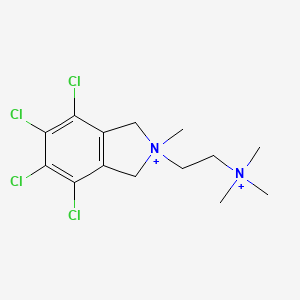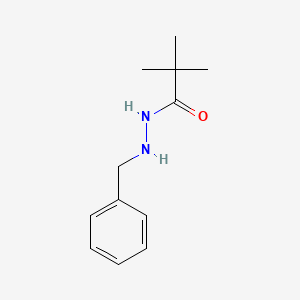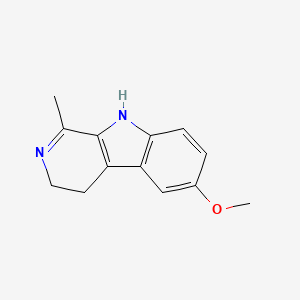
6-メトキシハルマラン
概要
説明
メトキシ-6-ハルマランは、6-メトキシ-1-メチル-3,4-ジヒドロ-2-カルボリンとしても知られており、β-カルボリン誘導体です。この化合物は、他のハルマアルカロイドと構造的に関連しており、その精神作用で知られています。 特にビロラ科に属する特定の植物から単離されています .
2. 製法
合成経路と反応条件: メトキシ-6-ハルマランは、いくつかの方法で合成できます。一般的な方法の1つは、6-メトキシトリプタミン誘導体の環化です。 ビスラー-ナピアラスキ反応がよく使用され、6-メトキシトリプタミンを適切な酸塩化物で処理して、対応するβ-カルボリンを生成します .
工業生産方法: メトキシ-6-ハルマランの工業生産は、通常、ビスラー-ナピアラスキ反応を用いた大規模合成で行われます。反応条件は、高収率と純度を確保するために最適化されています。 生成物は、その後、結晶化またはクロマトグラフィー技術によって精製されます .
科学的研究の応用
Methoxy-6-harmalan has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of other β-carboline derivatives.
作用機序
メトキシ-6-ハルマランは、主に神経伝達物質受容体との相互作用を通じてその効果を発揮します。セロトニン(5-HT)受容体、ドーパミン受容体、ベンゾジアゼピン受容体に結合します。 この結合は、これらの神経伝達物質の活性を調節し、その精神作用をもたらします . この化合物は、神経伝達物質の分解に関与する酵素であるモノアミンオキシダーゼを阻害するため、脳内の神経伝達物質レベルを上昇させます .
生化学分析
Biochemical Properties
6-Methoxyharmalan plays a significant role in biochemical reactions, particularly as a weak serotonin inhibitor . It interacts with various enzymes and proteins, including hydroxyindole-O-methyltransferase (HIOMT), which is involved in its synthesis from melatonin . Additionally, 6-Methoxyharmalan binds to serotonin 5-HT1 and 5-HT2 receptors, dopamine D2 receptors, and benzodiazepine receptors . These interactions suggest its involvement in modulating neurotransmitter systems and influencing psychotropic effects.
Cellular Effects
6-Methoxyharmalan affects various cell types and cellular processes. It has been shown to bind to serotonin receptors, influencing cell signaling pathways and gene expression . This compound can modulate cellular metabolism by affecting the activity of enzymes involved in neurotransmitter synthesis and degradation. The impact on cell function includes alterations in cell signaling, which may lead to changes in cellular behavior and physiological responses.
Molecular Mechanism
The molecular mechanism of 6-Methoxyharmalan involves its binding interactions with biomolecules. It acts as a serotonin antagonist by binding to serotonin receptors, thereby inhibiting serotonin’s effects . This inhibition can lead to changes in gene expression and enzyme activity, affecting neurotransmitter levels and signaling pathways. Additionally, 6-Methoxyharmalan’s interaction with HIOMT suggests its role in the synthesis of other bioactive compounds from melatonin .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methoxyharmalan have been observed to change over time. The compound’s stability and degradation are influenced by environmental factors such as temperature and pH . Long-term studies have shown that 6-Methoxyharmalan can have sustained effects on cellular function, including prolonged inhibition of serotonin receptors and modulation of neurotransmitter levels . These temporal effects are crucial for understanding its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 6-Methoxyharmalan vary with different dosages in animal models. At low doses, it exhibits mild psychoactive effects, while higher doses can lead to more pronounced behavioral changes . Studies have shown that there is a threshold effect, where the compound’s impact on neurotransmitter systems becomes significant at certain concentrations. High doses of 6-Methoxyharmalan may also result in toxic or adverse effects, highlighting the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
6-Methoxyharmalan is involved in several metabolic pathways, primarily related to its synthesis and degradation. It is synthesized from melatonin through the action of HIOMT, which methylates acetylserotonin . This pathway highlights the compound’s connection to the pineal gland and its role in regulating circadian rhythms. Additionally, 6-Methoxyharmalan’s metabolism involves interactions with enzymes that modulate neurotransmitter levels, affecting metabolic flux and metabolite concentrations .
Transport and Distribution
Within cells and tissues, 6-Methoxyharmalan is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its biological activity, as it determines the sites of action and the extent of its effects on cellular processes.
Subcellular Localization
6-Methoxyharmalan’s subcellular localization is influenced by targeting signals and post-translational modifications. It is directed to specific compartments or organelles, where it exerts its effects on cellular function . The compound’s localization within the cell can affect its activity and interactions with other biomolecules, highlighting the importance of understanding its subcellular dynamics for therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions: Methoxy-6-harmalan can be synthesized through several methods. One common approach involves the cyclization of 6-methoxytryptamine derivatives. The Bischler-Napieralski reaction is often employed, where 6-methoxytryptamine is treated with a suitable acid chloride to form the corresponding β-carboline .
Industrial Production Methods: Industrial production of methoxy-6-harmalan typically involves large-scale synthesis using the Bischler-Napieralski reaction. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .
化学反応の分析
反応の種類: メトキシ-6-ハルマランは、以下を含むさまざまな化学反応を起こします。
酸化: 対応するキノンを形成するために酸化できます。
還元: 還元反応により、テトラヒドロ誘導体に転換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、頻繁に使用される還元剤です。
主要な生成物: これらの反応から生成される主要な生成物には、さまざまな置換β-カルボリンとテトラヒドロ誘導体が含まれます .
4. 科学研究への応用
メトキシ-6-ハルマランは、科学研究においていくつかの応用があります。
化学: 他のβ-カルボリン誘導体の合成における反応物として使用されます。
生物学: 研究により、セロトニンおよびドーパミン受容体との相互作用が示されており、神経薬理学における興味の対象となっています.
類似化合物との比較
メトキシ-6-ハルマランは、以下のような他のβ-カルボリン誘導体と類似しています。
- ハルミン
- ハルマリン
- テトラヒドロハルミン
- 6-メトキシ-1,2,3,4-テトラヒドロハルマン
独自性: メトキシ-6-ハルマランは、6位に特定のメトキシ基があるために独特です。これは、さまざまな受容体における結合親和性と活性を影響を与えます。 この構造的特徴は、他のβ-カルボリンと区別され、その独特の薬理学的プロファイルを決定付ける要因となります .
特性
IUPAC Name |
6-methoxy-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7,15H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMBHRMFLDKKSCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NCCC2=C1NC3=C2C=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957306, DTXSID10901872 | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NoName_1047 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10901872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3589-73-9 | |
| Record name | 6-Methoxyharmalan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3589-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 10-Methoxyharmalan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003589739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Methoxy-1-methyl-3,4-dihydro-2H-pyrido[3,4-b]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-METHOXYHARMALAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43F45VJV8C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can you provide the structural characterization of 6-methoxyharmalan, including its molecular formula, weight, and spectroscopic data?
A1: While the provided research papers discuss the biological activity of 6-methoxyharmalan, they do not delve into detailed spectroscopic data. For comprehensive structural characterization, refer to specialized chemical databases or literature focusing on its spectroscopic analysis.
Q2: How does the structure of 6-methoxyharmalan relate to its activity as a serotonin and dopamine uptake inhibitor?
A5: Research comparing various tetrahydro-β-carbolines (THBCs) and tryptamines, including 6-methoxyharmalan, revealed structure-activity relationships for serotonin and dopamine uptake inhibition in human blood platelets []. The study found that THBCs, including 6-methoxyharmalan, were generally more potent inhibitors of serotonin uptake than dopamine uptake []. Interestingly, in contrast to findings in rat brain synaptosomes, THBCs demonstrated higher potency in platelets compared to corresponding tryptamines with a freely rotating ethylamine side chain []. This suggests that the rigidity conferred by the beta-carboline ring structure in 6-methoxyharmalan might be important for its interaction with serotonin transporters in platelets.
Q3: Does 6-methoxyharmalan exhibit any effects on calcium channels in smooth muscle?
A7: While 6-methoxyharmalan itself is not directly studied, other harmala alkaloids, structurally similar to 6-methoxyharmalan, have demonstrated inhibitory effects on calcium channels in vascular and intestinal smooth muscles []. The potency and selectivity of these effects varied depending on the specific structural modifications of the alkaloid []. This suggests that 6-methoxyharmalan might also interact with calcium channels, but further research is needed to confirm and characterize its specific effects.
Q4: How does 6-methoxyharmalan compare to other beta-carbolines in terms of its ability to substitute for ibogaine in drug discrimination studies in rats?
A8: In rats trained to discriminate ibogaine, 6-methoxyharmalan was the only beta-carboline tested that fully substituted for ibogaine's discriminative stimulus effects []. This suggests that 6-methoxyharmalan might share some pharmacological properties with ibogaine, although the specific mechanisms underlying this observation require further investigation.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


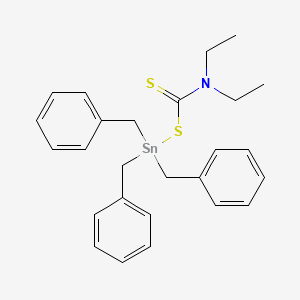


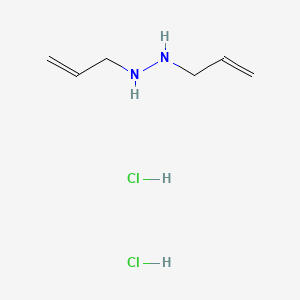


![[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]urea](/img/structure/B1215861.png)
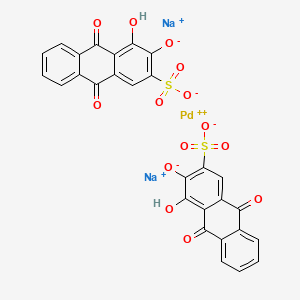
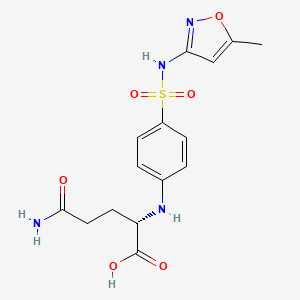
![N-[(2S,5S,8S,11R,12S,15S,18R,21R)-8-[(2R)-butan-2-yl]-21-hydroxy-2-[(1R)-1-hydroxyethyl]-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-15-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]-2-[[(2S)-2-[[(2R)-2,3-dihydroxypropanoyl]amino]-4-(4-hydroxyphenyl)butanoyl]amino]pentanediamide](/img/structure/B1215864.png)


